molecular formula C10H8N2 B025919 2,3-Dimethylbenzene-1,4-dicarbonitrile CAS No. 103754-49-0

2,3-Dimethylbenzene-1,4-dicarbonitrile

Cat. No. B025919
M. Wt: 156.18 g/mol
InChI Key: ZFJAONKADPJUSU-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzene-1,4-dicarbonitrile (DMDCN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless, crystalline solid with a molecular formula of C10H8N2 and a molecular weight of 156.19 g/mol. DMDCN is also known by its common name, o,o'-Dicyanoxylene.

Scientific research applications

  • Corrosion Inhibition:

    • 2-Aminobenzene-1,3-dicarbonitriles have potential as green corrosion inhibitors for aluminum in 0.5 M NaOH, exhibiting mixed-type inhibitory effects (Verma et al., 2015).
    • ABDN-3, a 2-aminobenzene-1,3-dicarbonitrile derivative, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).
  • Photoinduced Electron Transfer Reactions:

    • Substituents like 2-methyl-BDC or 2,5-dimethyl-BDC can increase the quantum yield in photoinduced electron transfer reactions in alcohol, making them more efficient than 1,4-benzenedicarbonitrile (Suzuki et al., 1997).
  • Regiospecific Synthesis:

    • Photoevaporation of 2-methyl- and 2,4-dimethylbenzophenone with certain reactants leads to the regiospecific synthesis of complex hydrocarbons (Pfau, Rowe, & Heindel, 1978).
  • Combustion and Fuel Cells:

    • 1,2-Dimethylbenzene shows higher reactivity than its isomers under specific conditions, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).
  • Thermodynamic Properties:

    • Research has provided values of condensed-phase heat capacities and enthalpies for compounds like 1,4-dimethylbenzene and 2,3-dimethylnaphthalene, giving insights into their thermodynamic properties (Messerly et al., 1988).
  • Synthesis of Hydrocarbons:

    • The synthesis of hydrocarbons through the reaction of phenyllithium and bromobenzene and lithium was demonstrated, offering a method with high yield and easy access (Wittig, 1980).
  • Environmental Water Purification:

    • Porphyrazines synthesized from 1,4-dimethylbenzene derivatives have been used as photocatalysts for purifying environmental waters by oxidizing pollutants using solar energy (Abdel-Razik, Almahy, & El-Badry, 2018).

properties

IUPAC Name

2,3-dimethylbenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAONKADPJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611665
Record name 2,3-Dimethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzene-1,4-dicarbonitrile

CAS RN

103754-49-0
Record name 2,3-Dimethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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